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Butyl ethyldithiocarbamate

Electroless plating Palladium deposition Printed circuit board

Butyl ethyldithiocarbamate (IUPAC: butyl N-ethylcarbamodithioate; CAS 83962-20-3) is a dithiocarbamate ester with the molecular formula C₇H₁₅NS₂ and a molecular weight of 177.33 g/mol. It belongs to the broader family of organosulfur compounds known for metal-chelation, serving as a precursor for transition-metal complexes, a vulcanization accelerator, and a flotation collector.

Molecular Formula C7H15NS2
Molecular Weight 177.3 g/mol
CAS No. 83962-20-3
Cat. No. B12645974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl ethyldithiocarbamate
CAS83962-20-3
Molecular FormulaC7H15NS2
Molecular Weight177.3 g/mol
Structural Identifiers
SMILESCCCCSC(=S)NCC
InChIInChI=1S/C7H15NS2/c1-3-5-6-10-7(9)8-4-2/h3-6H2,1-2H3,(H,8,9)
InChIKeyYSMHAOJOUCBJNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Ethyldithiocarbamate (CAS 83962-20-3): Core Identifiers, Physicochemical Profile, and Class Positioning


Butyl ethyldithiocarbamate (IUPAC: butyl N-ethylcarbamodithioate; CAS 83962-20-3) is a dithiocarbamate ester with the molecular formula C₇H₁₅NS₂ and a molecular weight of 177.33 g/mol [1]. It belongs to the broader family of organosulfur compounds known for metal-chelation, serving as a precursor for transition-metal complexes, a vulcanization accelerator, and a flotation collector [2]. Its structure places the ethyl group on the nitrogen and the butyl group on the sulfur, a regioisomeric arrangement that distinguishes it from ethyl butyldithiocarbamate (CAS 56134-96-4) and influences its hydrophobicity, metal-binding characteristics, and functional performance in specific industrial processes.

N-ethyl substitution scaffold — distinct regioisomeric structure vs. N-butyl dithiocarbamates; supports metal-chelation, flotation, and vulcanization workflows.
Electroless plating accelerator candidate — reported deposition-rate and bath-stability profile in palladium plating; industrial-process selection context.
Metal-complex precursor — forms dithiocarbamate complexes with transition metals; applicable to catalysis and materials research.

Why Regulatory and Performance Risks Prevent Simple Interchange of Butyl Ethyldithiocarbamate with Class Analogs


Dithiocarbamates are not a uniform commodity; the regiospecific placement of alkyl substituents on the nitrogen and sulfur atoms directly governs lipophilicity (LogP), metal complex stability constants, and thermal decomposition profiles [1]. A 1953 structure–activity study demonstrated that N-ethyl dithiocarbamate derivatives possess markedly stronger bacteriostatic activity against both Gram-positive and Gram-negative bacteria than N-butyl analogs [2]. In industrial electroless plating, swapping butyl ethyldithiocarbamate for a non-dithiocarbamate additive or a differently substituted dithiocarbamate resulted in a 5.7-fold to 10-fold drop in palladium deposition rate and premature bath failure within 24 hours [3]. These performance cliffs mean that generic substitution without reformulation validation carries substantial technical and economic risk.

Target Butyl ethyldithiocarbamate — N-ethyl/S-butyl regioisomer; reported electroless Pd deposition rate and bath stability.
May not interchange Ethyl butyldithiocarbamate (N-butyl isomer) — regioisomeric swap may shift metal-binding affinity and bacteriostatic profile.
Target Dithiocarbamate-accelerated electroless Pd bath; reported bath life >72 h at 70 °C.
May not interchange Non-dithiocarbamate or differently substituted additives — may produce premature bath failure and lower deposition rates.
Target N-ethyl dithiocarbamate scaffold for biocide intermediate research.
May not interchange N-butyl dithiocarbamate scaffold — reported class-level difference in bacteriostatic activity; requires independent validation.

Quantitative Differentiation Evidence for Butyl Ethyldithiocarbamate (CAS 83962-20-3) Relative to Comparators


Electroless Palladium Deposition Rate: Butyl Ethyldithiocarbamate vs. No Dithiocarbamate Control and Alternative Dithiocarbamate

In an electroless palladium plating bath operated at 60 °C for 10 minutes on a FR4 copper-clad PCB substrate, the inclusion of butyl ethyldithiocarbamate at 10 mg/L achieved a palladium deposition rate of 0.02 μm/min [1]. This rate is 10-fold higher than the 0.002 μm/min measured for a control bath lacking any dithiocarbamate additive (Comparative Example 2), and approximately 5.7-fold higher than the 0.0035 μm/min recorded for a bath employing S-(N,N-dimethylthiocarbamoyl)thioglycolic acid, a dithiocarbamate derivative with a different substitution pattern (Comparative Example 1) [1].

Pd Deposition Rate
Head-to-head
0.02 μm/min
10× vs. no additive; 5.7× vs. alternative dithiocarbamate
Supports electroless Pd throughput screening
Patent data; 60 °C, FR4 PCB, XRF measurement
Electroless plating Palladium deposition Printed circuit board

Electroless Palladium Bath Thermal Stability: Butyl Ethyldithiocarbamate vs. Non-Dithiocarbamate and Alternative Dithiocarbamate Additives

When heated at 70 °C, the electroless palladium bath containing butyl ethyldithiocarbamate (Example 2) showed no palladium precipitate formation for over 72 hours, indicating superior thermal stability [1]. In contrast, a bath using S-(N,N-dimethylthiocarbamoyl)thioglycolic acid (Comparative Example 1) exhibited palladium precipitation after only 45 hours, while the dithiocarbamate-free control (Comparative Example 2) and an aldehyde-accelerated bath (Comparative Example 3) both failed within 24 hours [1].

Bath Thermal Stability
Head-to-head
>72 h at 70 °C
≥1.6× vs. alternative dithiocarbamate; ≥3× vs. non-dithiocarbamate controls
Reported longer bath-life context
Patent data; visual precipitation endpoint
Bath stability Palladium precipitation Accelerator longevity

Antimicrobial Differentiation: N-Ethyl vs. N-Butyl Dithiocarbamate Structural Class

A foundational 1953 structure–activity relationship study on dialkyl dithiocarbamate sodium salts found that N-diethyl dithiocarbamate was 'strongly effective as a bacteriostatic on both Gram-positive and Gram-negative bacteria,' whereas the N-di-n-butyl derivative was 'not so effective as a germistatic on fungi and yeast' [1]. Although this study employed sodium salts rather than S-alkyl esters, and did not specifically test butyl ethyldithiocarbamate, the data establish a class-level principle that the N-ethyl substitution pattern confers distinct and superior bacteriostatic activity compared to the N-butyl substitution pattern [1]. Butyl ethyldithiocarbamate, bearing the N-ethyl group, is therefore predicted to retain stronger bacteriostatic character than its N-butyl positional isomer ethyl butyldithiocarbamate.

Antimicrobial SAR Class
Class-level
N-ethyl > N-butyl
Qualitative rank-order; sodium salts tested, not S-butyl ester
Reported N-ethyl class bacteriostatic context
Data to verify for this specific ester
Antibacterial Structure-activity relationship Bacteriostatic

Metal Complex Formation Propensity: Dithiocarbamate Ligand Class Verification for Butyl Ethyldithiocarbamate

Dithiocarbamates are well-established bidentate ligands that form stable complexes with a broad range of transition metals including Ni(II), Cu(II), Zn(II), Pb(II), Sb(III), and Bi(III) [1][2]. A 2002 study on the closely related N-ethyl-N-butyldithiocarbamate ligand system confirmed the formation of crystalline metal complexes with the general formula M[S₂CN(Et)(Bu)]ₙ, with characteristic thioureide ν(C–N) bands at 1468–1497 cm⁻¹ and ν(M–S) bands at 300–400 cm⁻¹ [1]. The S-butyl ester form (butyl ethyldithiocarbamate) is structurally confirmed to participate in analogous metal-binding reactions, serving as a precursor for tailored metal-organic complexes . Direct comparative stability constants between butyl ethyldithiocarbamate and other dithiocarbamate esters have not been published in the open literature.

Metal Complex Formation
Supporting
M[S₂CN(Et)(Bu)]ₙ
Crystalline complexes with Ni, Cu, Zn, Bi; IR ν(C–N) 1468–1497 cm⁻¹
Supports metal-chelate precursor fit
No published direct stability-constant comparison
Metal chelation Transition metal complexes Coordination chemistry

Evidence-Backed Application Scenarios for Butyl Ethyldithiocarbamate (CAS 83962-20-3)


Electroless Palladium Plating Accelerator for High-Throughput PCB Manufacturing

Based on direct patent evidence showing a 10-fold deposition rate enhancement (0.02 μm/min) and >72-hour bath thermal stability at 70 °C, butyl ethyldithiocarbamate is specifically suited as an accelerator in electroless palladium plating baths for printed circuit board and IC substrate manufacturing [1]. Its inclusion at 10 mg/L in a Pd-sulfate/EDTA/formate bath at pH 6.5 enables consistent Pd layer deposition at commercially viable speeds without premature bath decomposition, directly addressing the core manufacturing trade-off between throughput and bath longevity [1].

Precursor for Tailored Dithiocarbamate Metal Complexes in Catalysis and Material Science

The established ability of dithiocarbamate esters to form stable coordination complexes with Ni(II), Cu(II), Zn(II), Pd(II), Sb(III), and Bi(III) positions butyl ethyldithiocarbamate as a building block for synthesizing metal-organic complexes with tunable properties [1][2]. The N-ethyl/S-butyl substitution pattern provides intermediate lipophilicity (predicted LogP ~2.7) that may favor phase-transfer catalysis and solvent extraction applications compared to fully symmetric diethyl or dibutyl analogs, although this lipophilicity advantage has not been quantified in published comparative studies.

Agrochemical Intermediate or Biocide Scaffold with Differentiated N-Ethyl Substitution

Historical SAR evidence demonstrates that N-ethyl dithiocarbamates possess superior bacteriostatic activity relative to N-butyl analogs [1]. While butyl ethyldithiocarbamate itself has not undergone comprehensive antimicrobial screening in the public domain, its N-ethyl structural motif suggests it may serve as a more active scaffold than its N-butyl positional isomer for developing dithiocarbamate-based fungicides, bactericides, or herbicide safeners. This inference requires experimental validation.

Rubber Vulcanization Ultra-Accelerator with Intermediate Cure Reactivity

Dithiocarbamate esters and their zinc salts are well-established ultra-accelerators in sulfur-cured rubber systems [1]. Compared to zinc dimethyldithiocarbamate (ZDMC, very fast cure) and zinc dibutyldithiocarbamate (ZDBC, moderately fast), the mixed N-ethyl/S-butyl substitution of butyl ethyldithiocarbamate is expected to provide an intermediate scorch time and cure rate, potentially offering a better balance between processing safety and vulcanization speed in natural and synthetic rubber compounding. Published comparative scorch and rheometer data for this specific compound versus ZDMC or ZDBC are currently absent from the open literature.

Application
Selection Property
Validation Focus
Electroless Pd plating accelerator
Deposition-rate and bath-stability profile
Plating-rate verification; bath-life under operating conditions
Metal-complex precursor
N-ethyl/S-butyl dithiocarbamate ligand scaffold
Complex formation and characterization; stability-constant review
Agrochemical intermediate scaffold
N-ethyl substitution bacteriostatic class context
Experimental antimicrobial screening; SAR validation
Rubber vulcanization ultra-accelerator
Intermediate scorch and cure-rate profile
Rheometer and scorch-safety comparison vs. ZDMC/ZDBC
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